PAF26

Antifungal peptides Phytopathology Postharvest disease control

PAF26 is a de novo-designed, tryptophan-rich antifungal hexapeptide (Ac-RKKWFW-NH2) with a unique three-stage mechanism: cell envelope interaction, vacuolar transport, and cytoplasmic release. Unlike generic antifungal peptides, minor sequence substitutions abolish activity—only the authentic PAF26 sequence delivers validated potency and selectivity. Confirmed in vitro efficacy against P. digitatum, F. oxysporum, and B. cinerea at low µM levels; in vivo citrus protection demonstrated including TBZ-resistant isolates. Also forms injectable shear-thinning hydrogels for antimicrobial biomaterials. Ideal benchmark for HTS and lead candidate for resistance-breaking postharvest agents.

Molecular Formula C51H70N14O7
Molecular Weight 991.2 g/mol
Cat. No. B12388482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAF26
Molecular FormulaC51H70N14O7
Molecular Weight991.2 g/mol
Structural Identifiers
SMILESCC(=O)NC(=NCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N)N)N
InChIInChI=1S/C51H70N14O7/c1-31(66)60-51(56)57-25-13-18-37(54)46(68)61-40(21-9-11-23-52)47(69)62-41(22-10-12-24-53)48(70)65-44(28-34-30-59-39-20-8-6-17-36(34)39)50(72)64-43(26-32-14-3-2-4-15-32)49(71)63-42(45(55)67)27-33-29-58-38-19-7-5-16-35(33)38/h2-8,14-17,19-20,29-30,37,40-44,58-59H,9-13,18,21-28,52-54H2,1H3,(H2,55,67)(H,61,68)(H,62,69)(H,63,71)(H,64,72)(H,65,70)(H3,56,57,60,66)/t37-,40-,41-,42-,43-,44-/m1/s1
InChIKeyOGWWMXGYSGRTNE-RALPYXRWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAF26: A Short, Synthetic, Cell-Penetrating Antifungal Hexapeptide for Research and Postharvest Applications


PAF26 is a de novo-designed, cationic, tryptophan-rich hexapeptide with the sequence Ac-RKKWFW-NH2 [1]. It was originally identified through a combinatorial library screen targeting the phytopathogenic fungus Penicillium digitatum [2]. Characterized by its amphipathic nature and ability to penetrate fungal cells, PAF26 exhibits potent antifungal activity at low micromolar concentrations against a range of filamentous fungi, including Penicillium, Botrytis, and Fusarium species, while demonstrating reduced toxicity towards non-target organisms like bacteria and yeast [3].

Critical Differences: Why PAF26 Cannot Be Directly Replaced by Other Cationic Antifungal Peptides


Generic substitution among cationic antifungal peptides is scientifically invalid. PAF26's specific amino acid sequence (RKKWFW) confers a unique, three-stage mechanism of action involving cell envelope interaction, vacuolar transport, and subsequent cytoplasmic release that leads to cell death [1]. Minor sequence alterations, even a single alanine substitution, drastically reduce antifungal activity and alter cellular internalization pathways [2]. The evidence below demonstrates that in head-to-head studies, PAF26 exhibits a distinct profile of potency, selectivity, and in vivo efficacy compared to its closest analogs and other benchmark antifungal agents, making it a non-interchangeable research tool and development candidate.

Quantitative Evidence for the Differentiated Activity Profile of PAF26


PAF26 Demonstrates Superior Antifungal Potency Against P. digitatum Conidia Compared to the Closely Related Hexapeptide PAF19

In a direct comparative study against the agriculturally relevant pathogen Penicillium digitatum, PAF26 exhibited a significantly lower minimum inhibitory concentration (MIC) than the closely related hexapeptide PAF19, which differs by only one amino acid (Thr to Lys substitution at position 3) [1]. This demonstrates that the specific sequence of PAF26 is optimized for superior potency against this key target.

Antifungal peptides Phytopathology Postharvest disease control

PAF26 Exhibits a Unique, Non-Pore-Forming Fungicidal Mechanism Distinct from the Lytic Peptide Melittin

A head-to-head kinetic study compared the permeation mechanisms of PAF26 and the well-known pore-forming cytolytic peptide melittin. While both had comparable MICs against P. digitatum mycelium (6 μM for PAF26 vs. 8 μM for melittin) [1], the kinetics of cell permeation were markedly different. Melittin induced rapid and complete cell permeation, whereas PAF26-mediated permeation was significantly slower and less efficient [2]. Critically, this mechanistic difference is linked to a stark contrast in cytotoxicity, as shown by a >333-fold lower hemolytic activity of PAF26 at 100 μM [1].

Mechanism of action Cell penetration Fungicidal activity

PAF26 Demonstrates Selective Activity Against Filamentous Fungi with Reduced Toxicity to Non-Target Microbes Compared to Melittin

The selectivity profile of PAF26 was benchmarked against the broad-spectrum lytic peptide melittin. PAF26 showed no inhibitory activity against the model yeast Saccharomyces cerevisiae and the bacterium Escherichia coli at concentrations up to 160 μM [1]. In stark contrast, melittin exhibited potent activity against both these non-target organisms, with MIC values of 8-16 μM [1]. This underscores the preferential activity of PAF26 toward certain filamentous fungi.

Antifungal selectivity Microbial spectrum Safety assessment

In Vivo Decay Control by PAF26 on Citrus Fruit Surpasses the Performance of the Commercial Fungicide Thiabendazole (TBZ)

In a comparative in vivo trial assessing the control of green mold on citrus fruits, PAF26 provided superior disease control compared to the standard postharvest fungicide thiabendazole (TBZ). While the in vitro MIC of PAF26 against a TBZ-sensitive P. digitatum isolate was 8-16 μM, it was equally effective against TBZ-resistant isolates. In the in vivo assay, application of PAF26 significantly retarded decay development, and the overall protection was superior to that achieved with TBZ treatment [1].

In vivo efficacy Postharvest disease Fungicide alternative

PAF26 Forms an Injectable, Self-Assembling Antimicrobial Hydrogel, a Material Property Not Demonstrated by PAF19 or PAF32 Analogs

A unique material property of PAF26 is its ability to undergo pH-triggered self-assembly into an injectable hydrogel with shear-thinning capabilities [1]. This property is not a generic feature of the PAF peptide family; a study evaluating PAF26 derivatives found that while all tested peptides could self-assemble, their resulting storage moduli and antimicrobial abilities varied significantly [2]. The PAF26 hydrogel maintains potent antimicrobial activity against pathogens like Candida albicans and S. aureus via membrane disruption [1].

Biomaterials Hydrogel Drug delivery

Recommended Research and Industrial Use Cases for PAF26


Investigating Non-Lytic, Intracellular Mechanisms of Fungal Cell Death

PAF26 is an ideal tool for researchers studying antifungal mechanisms that go beyond simple membrane disruption. Its defined three-stage mode of action—cell envelope interaction, vacuolar accumulation, and cytoplasmic transport—offers a model system for studying intracellular targeting in filamentous fungi [1]. The availability of inactive mutants like PAF95 and PAF96, which are trapped at different stages of internalization, provides powerful controls for mechanistic studies [2].

Developing Next-Generation Postharvest Fungicides with a Focus on Resistance Management

PAF26 is a validated lead compound for developing agricultural biocontrol agents. Its demonstrated in vivo efficacy on citrus fruit against P. digitatum, including isolates resistant to commercial fungicides like thiabendazole (TBZ) [3], positions it as a prime candidate for formulation into new postharvest treatments. Procurement is particularly relevant for teams developing strategies to combat fungicide resistance and meet the demand for residue-free produce.

Fabricating and Characterizing Self-Assembling Peptide-Based Antimicrobial Hydrogels

The unique ability of PAF26 to form an injectable, shear-thinning hydrogel upon pH trigger [4] makes it a specialized building block in biomaterials science. Unlike other PAF peptides, PAF26 can be procured for the development of novel antimicrobial wound dressings, tissue engineering scaffolds, and 3D-printable bioinks. Its hydrogel state retains potent antimicrobial activity against a range of pathogens, offering a dual-function material platform [4].

Standardized Positive Control in Antifungal Susceptibility and Mode-of-Action Assays for Filamentous Fungi

Due to its well-characterized, selective activity profile against filamentous fungi (e.g., potent activity against P. digitatum, F. oxysporum, B. cinerea) and low micromolar MIC values [5], PAF26 serves as a reliable internal control and benchmark for screening new antifungal compounds. Its extensive characterization in peer-reviewed literature [1] provides a solid foundation for comparative studies, making it a staple procurement item for laboratories focused on fungal pathogenesis and drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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